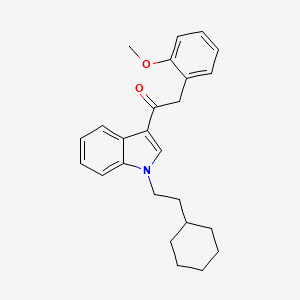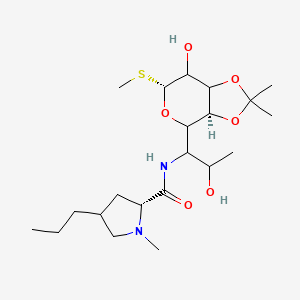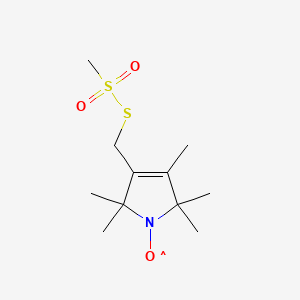
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate is a complex organic compound with the molecular formula C11H20NO3S2 This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with methanesulfonyl and oxidanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidanyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate: shares similarities with other sulfonyl-containing compounds, such as methanesulfonyl chloride and sulfonamides.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures, such as proline and pyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
339072-96-7 |
|---|---|
Molekularformel |
C11H21NO3S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-hydroxy-2,2,3,5,5-pentamethyl-4-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C11H21NO3S2/c1-8-9(7-16-17(6,14)15)11(4,5)12(13)10(8,2)3/h13H,7H2,1-6H3 |
InChI-Schlüssel |
MMNQHAFLTLSLNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N(C1(C)C)[O])(C)C)CSS(=O)(=O)C |
Kanonische SMILES |
CC1=C(C(N(C1(C)C)O)(C)C)CSS(=O)(=O)C |
Synonyme |
2,5-Dihydro-2,2,3,5,5-pentamethyl-4-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


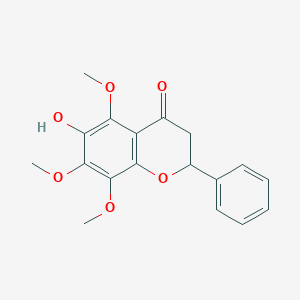
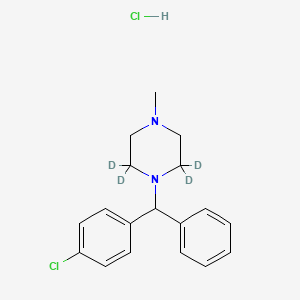
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
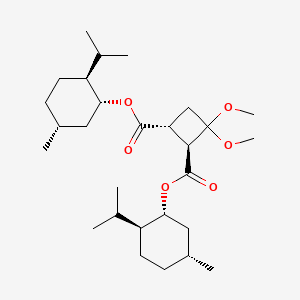
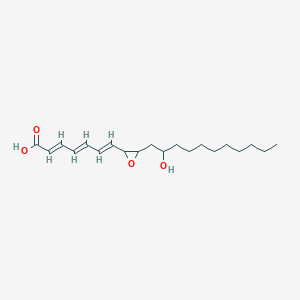
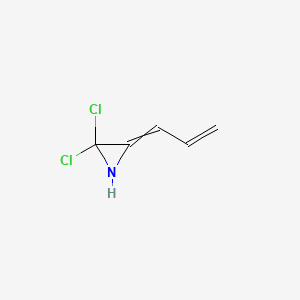
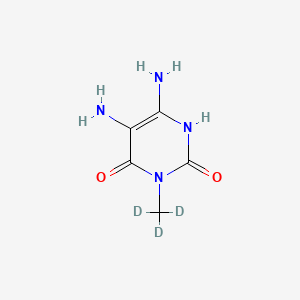
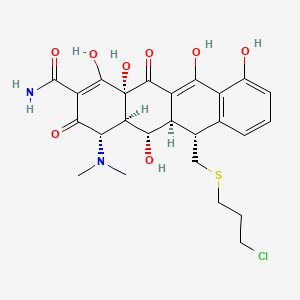

![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
